

# A Comparative Guide to CCK-1 Receptor Ligands: GI 181771 vs. Devazepide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK-1) receptor agonist **GI 181771** and the CCK-1 receptor antagonist devazepide. The information presented is curated from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

## Introduction

The cholecystokinin-1 (CCK-1) receptor, a G-protein coupled receptor predominantly found in the gastrointestinal system, plays a crucial role in regulating satiety, gallbladder contraction, and pancreatic enzyme secretion. Its modulation presents a therapeutic target for various conditions, including obesity and gastrointestinal disorders. This guide focuses on two key modulators:

- **GI 181771**: A novel, orally active and full agonist for the CCK-1 receptor, investigated for its potential in treating obesity.
- Devazepide: A potent and selective antagonist of the CCK-1 receptor, which has been studied for its effects on appetite stimulation and other gastrointestinal functions.

This document will delve into their comparative binding affinities, functional potencies, in vivo effects, and the underlying signaling mechanisms.



## **Quantitative Data Comparison**

The following tables summarize the binding affinities and functional potencies of **GI 181771** and devazepide at the CCK-1 receptor.

Table 1: Binding Affinity at CCK Receptors

| Compoun<br>d   | Receptor              | Species/T<br>issue      | Assay<br>Type           | Radioliga<br>nd                    | Value                       | Citation |
|----------------|-----------------------|-------------------------|-------------------------|------------------------------------|-----------------------------|----------|
| GI 181771      | CCK-1                 | -                       | Competitio<br>n Binding | <sup>125</sup> I-BDZ-1             | Ki = 104.7<br>± 19.6 nM     | [1]      |
| CCK-1          | -                     | Competitio<br>n Binding | <sup>125</sup> I-CCK    | IC <sub>50</sub> = 105<br>± 13 nM  |                             |          |
| CCK-2          | -                     | Competitio<br>n Binding | <sup>125</sup> I-BDZ-2  | Ki = 5.1 ±<br>1.6 nM               | [1]                         |          |
| CCK-2          | -                     | Competitio<br>n Binding | <sup>125</sup> I-CCK    | IC <sub>50</sub> = 5.6<br>± 0.1 nM |                             | _        |
| Devazepid<br>e | CCK-1                 | Rat<br>Pancreas         | Competitio<br>n Binding | -                                  | IC <sub>50</sub> = 81<br>pM | [2]      |
| CCK-1          | Bovine<br>Gallbladder | Competitio<br>n Binding | -                       | IC <sub>50</sub> = 45<br>pM        | [2]                         |          |
| CCK-1          | Guinea Pig<br>Brain   | Competitio<br>n Binding | -                       | IC <sub>50</sub> = 245<br>nM       | [2]                         |          |

Table 2: Functional Activity at CCK-1 Receptor



| Compound              | Activity Type | Assay                            | Key Finding                                                                        | Citation |
|-----------------------|---------------|----------------------------------|------------------------------------------------------------------------------------|----------|
| GI 181771             | Full Agonist  | Calcium<br>Mobilization          | Elicited a maximal response equivalent to the natural agonist, CCK.                | [1]      |
| Devazepide Antagonist |               | Amylase<br>Release<br>Inhibition | Inhibited CCK-8-<br>stimulated<br>amylase release<br>from rat<br>pancreatic acini. |          |

## In Vivo Efficacy and Effects

### **GI 181771** (Agonist):

- Primary Indication Studied: Obesity.[3]
- Effects on Gastric Function: In healthy volunteers, a 1.5-mg oral solution of **GI 181771**X significantly delayed the emptying of solid foods and increased fasting gastric volumes.[4]
- Clinical Trial Outcome: Despite its effects on gastric emptying, a 24-week clinical trial in obese patients did not demonstrate significant weight loss.[3]
- Safety Profile: Showed an acceptable safety profile in human studies, with predominantly gastrointestinal adverse events.[4] However, species-specific pancreatic toxicity was observed in rodents at high doses, which was not seen in monkeys or reported in human trials.[3]

### Devazepide (Antagonist):

- Primary Effect: Appetite stimulation.
- Effects on Food Intake: Devazepide has been shown to increase food intake in rats.[5] For instance, intracerebroventricular administration of devazepide in rats produced a dose-



related increase in food intake, with doses of 1, 10, and 25 ng significantly increasing consumption.[6][7] In male Zucker rats, devazepide also significantly increased food intake. [8]

 Other In Vivo Effects: Oral administration of devazepide in mice on a lithogenic diet accelerated cholesterol crystallization and gallstone formation by impairing gallbladder emptying.[9]

# Signaling Pathways and Experimental Workflows CCK-1 Receptor Signaling Pathway

Activation of the CCK-1 receptor by an agonist like **GI 181771** initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Diacylglycerol Basic Neurochemistry NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Species- and dose-specific pancreatic responses and progression in single- and repeatdose studies with GI181771X: a novel cholecystokinin 1 receptor agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral CCK-1 agonist GI181771X on fasting and postprandial gastric functions in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Effects of intracerebroventricular administration of the CCK(1) receptor antagonist devazepide on food intake in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Devazepide increases food intake in male but not female Zucker rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CCK-1 Receptor Ligands: GI 181771 vs. Devazepide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607635#gi-181771-vs-other-cck-1-agonists-like-devazepide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com